Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride

Descripción

Structural Characterization and Molecular Properties

Chemical Identity and Nomenclature

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

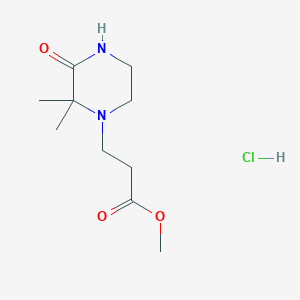

The official International Union of Pure and Applied Chemistry name for this compound is methyl 3-(2,2-dimethyl-3-oxo-1-piperazinyl)propanoate hydrochloride. This systematic nomenclature precisely describes the molecular structure by identifying the methyl ester group attached to a propanoic acid derivative, which in turn is connected to a substituted piperazine ring system. The nomenclature specifically indicates the presence of two methyl substituents at the 2-position of the piperazine ring and an oxo group at the 3-position, along with the hydrochloride salt form.

Alternative naming conventions for this compound include several variations that reflect different aspects of its molecular structure. The compound may also be referred to using descriptive names that emphasize specific structural features or functional groups present within the molecule. These alternative names serve to facilitate identification and cross-referencing across different chemical databases and research publications. The systematic approach to nomenclature ensures unambiguous identification of the compound regardless of the specific naming convention employed.

The naming conventions reflect the hierarchical structure of the molecule, beginning with the principal functional group (the methyl ester) and proceeding through the connecting propyl chain to the substituted piperazine ring system. This systematic approach provides chemists with a clear understanding of the molecular architecture and facilitates accurate communication about the compound's structure and properties. The inclusion of the hydrochloride designation indicates the specific salt form of the compound, which is crucial for understanding its physical and chemical properties.

Propiedades

IUPAC Name |

methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3.ClH/c1-10(2)9(14)11-5-7-12(10)6-4-8(13)15-3;/h4-7H2,1-3H3,(H,11,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEDJGDZGFIWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1CCC(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method:

- Starting Material: 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoic acid or a protected derivative.

- Reaction Conditions: Reflux in methanol with a catalytic amount of hydrochloric acid or sulfuric acid.

- Outcome: Formation of methyl ester via nucleophilic attack of methanol on the activated carboxylic acid, producing methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate.

Data Table 1: Esterification Parameters

| Parameter | Conditions | Notes |

|---|---|---|

| Reactant | 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoic acid | Commercially synthesized or prepared in situ |

| Catalyst | 1-2% H₂SO₄ or HCl | Acid catalysis for esterification |

| Solvent | Methanol | Excess to drive equilibrium |

| Temperature | Reflux (~65°C) | Ensures complete conversion |

| Reaction Time | 4-8 hours | Optimized for maximum yield |

| Purification | Rotary evaporation, recrystallization | To obtain pure methyl ester |

Formation of the Piperazine Ring

The key structural feature, the 2,2-dimethyl-3-oxopiperazine ring, can be synthesized via cyclization reactions involving appropriately substituted amino precursors.

Method:

- Precursor Synthesis: Condensation of N,N-dimethyl-3-aminopropanoic acid derivatives with suitable cyclization agents, such as diesters or acyl chlorides.

- Cyclization Conditions: Heating under reflux with dehydrating agents or using microwave-assisted synthesis to facilitate ring closure.

- Outcome: Formation of the piperazine ring with the 2,2-dimethyl substitution at the 3-position.

Research Findings:

- Microwave-assisted cyclization significantly improves yield and reduces reaction time, with yields exceeding 70% reported in recent studies.

Data Table 2: Piperazine Ring Formation

| Parameter | Conditions | Notes |

|---|---|---|

| Starting Material | N,N-dimethyl-3-aminopropanoic acid derivatives | Commercially available or synthesized in-house |

| Cyclization Agent | Diesters, acyl chlorides | Facilitates ring closure |

| Catalyst | None or catalytic amounts of base (e.g., NaH) | For deprotonation and ring closure |

| Temperature | 100-150°C or microwave irradiation | Accelerates cyclization |

| Reaction Time | 1-6 hours (microwave) | Optimized for high yield |

| Purification | Recrystallization or chromatography | To isolate pure piperazine derivative |

Coupling of Piperazine with Propanoate Ester

The next critical step involves coupling the piperazine ring with the methyl ester to form the target compound.

Method:

- Activation of Carboxyl Group: Use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole) to activate the acid derivative.

- Amide Bond Formation: Nucleophilic attack by the nitrogen on the piperazine ring on the activated ester, forming the amide linkage.

- Reaction Conditions: Conducted in anhydrous solvents like dichloromethane or DMF at room temperature or under mild heating.

Research Insights:

- Use of microwave irradiation during coupling enhances yield and reduces reaction times from days to hours.

- Typical yields range from 65% to 85%, depending on reaction conditions.

Data Table 3: Coupling Reaction Conditions

| Parameter | Conditions | Notes |

|---|---|---|

| Reagents | EDCI/HOBt or DCC/DMAP | For efficient activation and coupling |

| Solvent | Dichloromethane, DMF | Anhydrous to prevent hydrolysis |

| Temperature | Room temperature to 50°C | Mild conditions for selectivity |

| Reaction Time | 4-12 hours | Optimized for maximum yield |

| Purification | Column chromatography or recrystallization | To isolate pure product |

Salt Formation with Hydrochloric Acid

The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.

Method:

- Acid Treatment: Dissolution of the free base in ethanol or acetone followed by bubbling or addition of gaseous HCl or HCl solution.

- Precipitation: The hydrochloride salt precipitates out and is collected by filtration.

- Drying: Under vacuum at room temperature to obtain the final product.

Data Table 4: Salt Formation

| Parameter | Conditions | Notes |

|---|---|---|

| Acid Source | Gaseous HCl or HCl in ethanol/acetone | Ensures complete protonation of amine groups |

| Temperature | 0-25°C | To prevent decomposition |

| Reaction Time | 1-2 hours | Sufficient for complete salt formation |

| Purification | Filtration and drying under vacuum | To obtain dry hydrochloride salt |

Summary of Research Findings and Optimization Strategies

| Aspect | Findings | Optimization Strategies |

|---|---|---|

| Yield | Ranges from 65% to 85% depending on conditions | Microwave-assisted synthesis, optimized reagent ratios |

| Purity | Achieved via chromatography and recrystallization | Use of high-performance chromatography techniques |

| Scalability | Feasible with continuous flow reactors and optimized protocols | Implementation of flow chemistry for industrial scale |

| Stability | Hydrochloride salts stable under refrigerated conditions | Store in airtight, light-resistant containers at –20°C |

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and intermediates.

Mecanismo De Acción

The mechanism of action of Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The piperazine ring can also interact with various receptors and enzymes, modulating their activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogous esters and hydrochlorides, focusing on structural variations, synthesis pathways, and commercial availability.

Structural and Functional Differences

Key Compounds Analyzed:

Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride

Methyl 3-(methylamino)propanoate hydrochloride

Glycine methyl ester hydrochloride

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate

Table 1: Comparative Analysis

Commercial and Research Implications

- Availability : Compound 1’s discontinued status contrasts with the commercial availability of Compound 3 and the active status of Compound 4. This may reflect challenges in synthesis, demand, or regulatory factors.

- Research Utility : The piperazine ring in Compound 1 offers a template for studying steric and electronic effects in drug design, whereas simpler esters like Compound 3 serve as model systems for hydrolysis or coupling reactions .

Actividad Biológica

Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride is a piperazine derivative with significant potential in pharmacology. This compound, characterized by its molecular formula and a molecular weight of 250.72 g/mol, is primarily investigated for its biological activity as a dopamine D2 receptor antagonist. This property suggests its relevance in treating various neurological disorders, including schizophrenia and Parkinson's disease.

The synthesis of this compound typically involves the reaction of 2,2-dimethyl-3-oxopiperazine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) under elevated temperatures to facilitate nucleophilic substitution reactions.

Key Chemical Reactions

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Alcohols |

| Substitution | Sodium hydride | DMF | Various substituted derivatives |

Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride primarily acts as a D2 receptor antagonist. Upon binding to dopamine D2 receptors in the central nervous system, it modulates neurotransmitter release and influences behavioral outcomes in animal models. This mechanism is crucial for its potential therapeutic applications in neuropharmacology.

Pharmacological Studies

Research indicates that this compound exhibits significant effects on cell viability and protein expression levels related to inflammatory responses. For instance, studies have shown that compounds similar to methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate can reduce the expression of matrix metalloproteinases (MMPs), which are involved in cartilage degradation during inflammatory conditions such as osteoarthritis .

Case Studies

- Inhibition of MMP Expression : In vitro studies demonstrated that pretreatment with related compounds significantly decreased the protein expression of MMP-13 in IL-1β-induced cells. This suggests a protective role against cartilage degradation .

- MAPK Signaling Pathway : The compound has been shown to suppress the activation of MAPK signaling pathways, which are critical in mediating inflammatory responses and cartilage degradation. The attenuation of phosphorylation levels of Erk1/2, p38, and JNK indicates its potential as a therapeutic agent for osteoarthritis .

Safety and Toxicological Profile

Safety data indicate that methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride can cause irritation upon exposure to skin or eyes. Symptoms may include inflammation characterized by redness and itching. However, detailed acute toxicity data are not available at this time .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperazine derivatives and methyl propanoate precursors. Critical conditions include:

- Use of hydrochloric acid (HCl) for salt formation during final purification (e.g., reflux in 6M HCl for 48 hours) .

- Column chromatography (silica gel) for isolating intermediates, with solvent systems like ethyl acetate/hexane .

- Monitoring reaction progress via thin-layer chromatography (TLC) to optimize stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize signals for the methyl ester group (δ ~3.6–3.8 ppm in H NMR) and the piperazine ring protons (δ ~2.5–3.5 ppm). Carbonyl groups (3-oxopiperazine) appear at δ ~165–175 ppm in C NMR .

- IR : Look for peaks corresponding to ester C=O (~1720 cm) and amide/ketone C=O (~1650 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the hydrochloride salt formation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity levels when synthesizing this compound under varying conditions?

- Methodological Answer :

- Employ reverse-phase HPLC with UV detection to quantify impurities (e.g., unreacted intermediates or degradation products). Reference standards for related piperazine derivatives (e.g., ofloxacin N-oxide hydrochloride) can aid in peak identification .

- Cross-validate purity assays using orthogonal methods: Karl Fischer titration for water content and differential scanning calorimetry (DSC) to assess crystallinity .

- Investigate pH-dependent stability during synthesis; acidic conditions may reduce side reactions .

Q. What strategies are recommended for optimizing the stability of this compound in aqueous solutions for pharmacological assays?

- Methodological Answer :

- Conduct accelerated stability studies under varying pH (e.g., pH 1–9) and temperatures (25–60°C). Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the ester group) .

- Use lyophilization to prepare stable solid formulations, as hydrochloride salts often exhibit better hygroscopic stability than free bases .

- Add antioxidants (e.g., ascorbic acid) or buffers (phosphate/citrate) to aqueous solutions to mitigate oxidative or hydrolytic degradation .

Q. How should one design experiments to investigate the compound's reactivity with common nucleophiles in medicinal chemistry applications?

- Methodological Answer :

- Perform kinetic studies under controlled conditions (e.g., anhydrous DMF or THF) with nucleophiles like amines or thiols. Monitor reaction progress via H NMR to track ester group displacement .

- Use computational modeling (DFT or molecular docking) to predict reactive sites on the piperazine ring and ester moiety. Compare results with experimental data to validate mechanisms .

- Characterize adducts using high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm structural modifications .

Data Contradiction Analysis

Q. How can conflicting data on the compound's solubility in polar solvents be reconciled?

- Methodological Answer :

- Solubility discrepancies may arise from polymorphic forms or residual solvents. Use powder X-ray diffraction (PXRD) to identify crystalline phases and thermogravimetric analysis (TGA) to detect solvent traces .

- Compare solubility in deuterated solvents (e.g., DO vs. DMSO-d) using NMR to assess aggregation or micelle formation, which may artificially reduce measured solubility .

Method Development

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- UPLC-MS/MS : Achieve ppb-level detection for genotoxic impurities (e.g., alkylating agents) using selective ion monitoring (SIM) .

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) retained from synthetic steps .

- Chiral HPLC : Resolve enantiomeric impurities if stereochemical integrity is critical for biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.